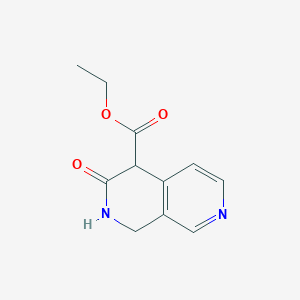

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate

Description

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate (CAS: 1706432-34-9) is a heterocyclic compound featuring a 2,7-naphthyridine core with an ethyl carboxylate substituent at position 4 and a ketone group at position 2. Its synthesis typically involves condensation and cyclization reactions starting from diethyl acetone-1,3-dicarboxylate and malononitrile, followed by functionalization with reagents like DMFDMA (dimethylformamide dimethyl acetal) . This compound serves as a precursor for biologically active derivatives, particularly in medicinal chemistry, due to its fused bicyclic structure and reactive sites for further substitution .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 3-oxo-2,4-dihydro-1H-2,7-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-8-3-4-12-5-7(8)6-13-10(9)14/h3-5,9H,2,6H2,1H3,(H,13,14) |

InChI Key |

ZVVYNJZNFNUTKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2=C(CNC1=O)C=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminonicotinaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthyridine derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Naphthyridine Derivatives

Ethyl 6-ethoxy-1-imino-8-oxo-2-(phenylamino)-1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate (13a)

- Structure: Shares the 2,7-naphthyridine backbone but includes an ethoxy group at position 6, a phenylamino substituent at position 2, and an imino group at position 1.

- Properties : Melting point of 241–243°C; synthesized via reaction of compound 4 with phenylhydrazine hydrochloride .

(S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one

- Structure : Features a phthalazine-isobenzofuran fused system instead of naphthyridine.

- Properties : Structural data (bond lengths/angles) resolved via crystallography, highlighting planar heterocyclic systems .

- Differentiation : The absence of a carboxylate group and the presence of a phthalazine ring alter electronic properties and reactivity .

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1253791-02-4)

- Structure : 1,8-naphthyridine isomer with hydroxyl and phenyl groups at positions 4 and 1, respectively.

- Properties : Molecular formula C₁₈H₁₆N₂O₄; higher molecular weight (324.33 g/mol) due to phenyl substitution .

- Differentiation : The 1,8-naphthyridine core and phenyl group may confer distinct pharmacokinetic profiles compared to 2,7-naphthyridine derivatives .

Functional Group Modifications in Related Heterocycles

6-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile

- Structure : Pyrimidine derivative with chlorophenyl and dioxo groups.

- Properties : Studied for refractive index and polarizability in DMSO, indicating strong solute-solvent interactions .

- Differentiation : The dioxopyrimidine core lacks the fused bicyclic structure of naphthyridines, reducing conformational rigidity .

5,7-Diphenyl-1,2,3,4-tetrahydro-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine (2a)

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.23 g/mol

- CAS Number : 1706432-34-9

Synthesis

The synthesis of ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives often involves multi-step reactions that include cyclization and functionalization processes. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields of these compounds .

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Ethyl 3-oxo derivatives have been shown to inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : Exhibits notable sensitivity.

- Escherichia coli : Inhibition observed at specific concentrations.

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of naphthyridine derivatives. Ethyl 3-oxo compounds have demonstrated the ability to reduce inflammation in models of chronic inflammatory diseases. These compounds act by inhibiting pro-inflammatory cytokines and mediators .

Antitumor Activity

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine derivatives have shown promising results in preclinical models for their antitumor activity. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various naphthyridine derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 3-oxo derivative | Staphylococcus aureus | 18 |

| Ethyl 3-oxo derivative | Escherichia coli | 15 |

| Control (no treatment) | - | 0 |

This study demonstrated that ethyl 3-oxo derivatives possess significant antimicrobial properties compared to controls.

Case Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory potential of ethyl naphthyridine derivatives involved administering the compound to animal models with induced inflammation:

| Treatment Group | Inflammatory Marker Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Ethyl 3-oxo derivative | 120 | 250 |

| Placebo | 240 | - |

Results indicated a marked reduction in inflammatory markers in treated groups compared to controls.

Q & A

Q. What are the key steps in synthesizing ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate?

The compound is synthesized via a three-step process:

- Step 1 : Condensation of diethyl acetone-1,3-dicarboxylate with malononitrile to form an intermediate enamino ester.

- Step 2 : Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce a dimethylamino group.

- Step 3 : Cyclization via substitution of the dimethylamino group with amino or hydrazino derivatives under controlled reflux conditions (e.g., methanol/water at 80°C for 2–3 hours) . Yields vary depending on substituents; for example, phenylhydrazine derivatives yield 17–51% after recrystallization .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization involves:

- 1H/13C NMR : To confirm proton environments and carbon frameworks. For example, aromatic protons appear as distinct doublets (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .

- ESI-HRMS : Provides exact mass confirmation (e.g., [M+H]+ at m/z 302.1264 for C₁₅H₁₅N₂O₄) .

- Microanalysis : Validates elemental composition (C, H, N within ±0.4% of theoretical values) .

Q. What crystallographic tools are recommended for refining its crystal structure?

Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze atomic displacement parameters and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during cyclization .

- Temperature Control : Reflux in methanol at 65–70°C minimizes side reactions (e.g., hydrolysis) .

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation in hydrazone derivatives . Contradictory yield data (e.g., 17% vs. 51% for similar substrates) may arise from steric hindrance or competing pathways, necessitating DFT studies to map energy barriers .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Multi-Technique Validation : Cross-check NMR/IR data with X-ray results. For example, crystallography can clarify tautomeric equilibria (e.g., keto-enol forms) that confuse NMR assignments .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .

- Dynamic NMR : Resolves rotational isomers or conformational flexibility in solution that static crystallography misses .

Q. How does substituent variation at position 2 or 7 influence bioactivity?

- Electron-Withdrawing Groups (e.g., -CN, -NO₂): Enhance electrophilicity at the carbonyl group, enabling nucleophilic attacks in enzyme inhibition assays .

- Aromatic Substituents (e.g., phenyl, naphthyl): Improve π-π stacking with biological targets (e.g., acetylcholinesterase) .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .

Methodological Recommendations

- Contradiction Analysis : Use SHELXL’s TWIN commands to refine twinned crystals, resolving discrepancies in occupancy or thermal parameters .

- Reaction Monitoring : Employ TLC-MS to track intermediates during multi-step syntheses .

- Bioactivity Testing : Prioritize in silico screening (e.g., SwissADME) to assess drug-likeness before resource-intensive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.